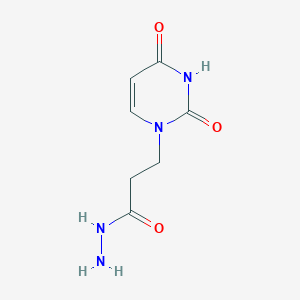

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide is a compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidinone core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups.

Méthodes De Préparation

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions . The reaction typically involves refluxing the reactants in ethanol, leading to the formation of the dihydropyrimidinone core .

Industrial production methods for this compound may involve the use of heterogeneous catalysts such as mesoporous materials, metal oxide nanoparticles, and supported solid acids to improve catalyst recyclability and reaction efficiency .

Analyse Des Réactions Chimiques

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation in the presence of oxidizing agents to form corresponding oxidized products .

The Biginelli reaction, which is used for its synthesis, involves the condensation of an aldehyde, a β-ketoester, and urea, leading to the formation of the dihydropyrimidinone core . This reaction can be catalyzed by various Lewis acids and can be carried out under solvent-free conditions to enhance reaction efficiency .

Applications De Recherche Scientifique

In medicinal chemistry, dihydropyrimidinones are known for their diverse biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties . These compounds have also been investigated for their potential as calcium channel blockers, antihypertensive agents, and neuropeptide Y antagonists .

In addition to medicinal applications, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide has been studied for its antioxidant properties. The compound has shown significant radical scavenging activity, reducing power, and Fe2+ chelating activities, making it a potential candidate for the development of antioxidant therapies .

Mécanisme D'action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors involved in key physiological processes. For example, dihydropyrimidinones have been shown to inhibit calcium channels, leading to their potential use as calcium channel blockers .

The compound’s antioxidant activity is believed to be due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues . Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .

Comparaison Avec Des Composés Similaires

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide can be compared with other similar compounds, such as 3,4-dihydropyrimidin-2(1H)-one derivatives. These compounds share a similar dihydropyrimidinone core but may differ in their substituents and functional groups . For example, 3,4-dihydropyrimidin-2(1H)-thione derivatives have a sulfur atom in place of one of the carbonyl groups, leading to different biological activities and properties .

Activité Biologique

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₈N₄O₄

- Molecular Weight : 200.16 g/mol

- CAS Number : 89853-99-6

The structural framework of this compound includes a hydrazide functional group linked to a pyrimidine derivative, which is known for various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using an MTT assay, showing a dose-dependent response with IC50 values below 50 µM.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in cellular respiration and DNA synthesis in microbial cells.

- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Targets : Binding studies suggest interactions with specific receptors or proteins critical for cell survival and proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Showed significant activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL. |

| Cancer Cell Line Study | Induced apoptosis in HeLa and MCF-7 cells with IC50 < 50 µM. |

| Antioxidant Assay | Demonstrated effective radical scavenging ability with DPPH inhibition over 70% at 100 µg/mL. |

Propriétés

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c8-10-6(13)2-4-11-3-1-5(12)9-7(11)14/h1,3H,2,4,8H2,(H,10,13)(H,9,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKOSJJDJSBBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.